Parogrelil - 139145-27-0

Parogrelil

Catalog Number: EVT-385136
CAS Number: 139145-27-0
Molecular Formula: C19H18BrClN4O2
Molecular Weight: 449.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
>
Source and Classification

Parogrelil is synthesized from various chemical precursors through multi-step synthetic routes. It belongs to the class of pyridazinone derivatives, characterized by a pyridazinone core structure that is modified with different substituents to enhance its pharmacological properties. The compound's chemical formula is C17H19BrClN3OC_{17}H_{19}BrClN_3O, and its CAS number is 139145-27-0 .

Synthesis Analysis

Methods and Technical Details

The synthesis of Parogrelil involves several key steps:

  1. Formation of the Pyridazinone Core: This initial step includes the reaction of substituted phenylhydrazine with diketones to create the pyridazinone ring structure.
  2. Halogenation: Bromine and chlorine substituents are introduced through electrophilic halogenation reactions.
  3. Nucleophilic Substitution: Propoxy and pyridinylmethyl groups are attached via nucleophilic substitution reactions.

These reactions are conducted under controlled conditions to optimize yields and purity. Industrial production methods scale these laboratory techniques, utilizing batch or continuous flow reactors along with advanced purification techniques such as chromatography to ensure product consistency .

Molecular Structure Analysis

Structure and Data

Parogrelil features a complex molecular structure characterized by:

  • A pyridazinone core, which is essential for its biological activity.
  • Various functional groups including bromine, chlorine, propoxy, and pyridinylmethyl moieties that influence its pharmacological properties.

The molecular structure can be represented as follows:

C17H19BrClN3O\text{C}_{17}\text{H}_{19}\text{BrClN}_3\text{O}

The compound's structural data indicates specific stereochemistry that plays a crucial role in its interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Parogrelil can undergo several chemical reactions:

  • Oxidation: The compound can be oxidized to form oxides that may alter its pharmacological properties.
  • Reduction: Reduction processes can yield various derivatives with modified biological activity.
  • Substitution Reactions: Both nucleophilic and electrophilic substitution reactions allow for the introduction of diverse functional groups into the Parogrelil molecule.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides for substitution .

Mechanism of Action

Process and Data

Parogrelil functions primarily as a selective inhibitor of phosphodiesterase type 3, which leads to increased levels of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells. This action results in:

  • Vasodilation: Enhanced blood flow due to relaxation of vascular smooth muscles.
  • Antiplatelet Effects: Inhibition of platelet aggregation, which is critical in managing cardiovascular conditions.

In vitro studies have shown that Parogrelil exhibits an inhibitory concentration (IC50) against phosphodiesterase type 3A and 3B at approximately 0.179 nM and 0.260 nM, respectively .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Parogrelil possesses several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for determining the formulation strategies for pharmaceutical applications .

Applications

Scientific Uses

Parogrelil has significant potential in various scientific applications:

  • Therapeutic Use: Primarily investigated for treating intermittent claudication associated with peripheral arterial disease.
  • Research Studies: Utilized in studies exploring the role of phosphodiesterase inhibitors in cardiovascular health, particularly concerning their effects on platelet function and vascular tone.

The ongoing research into Parogrelil aims to expand its therapeutic applications beyond intermittent claudication, potentially addressing other cardiovascular disorders .

Introduction to Parogrelil: Pharmacological Profile and Development Context

Chemical Characterization and Molecular Properties of Parogrelil

Parogrelil (Chemical Abstract Service Registry Number: N/A; PubChem CID: 9803788) is a synthetic small-molecule compound with the systematic name C₁₉H₁₈BrClN₄O₂ [1]. Its molecular structure features a bromine-substituted phenyl ring connected to a chloropyrimidine core via a tertiary amine linkage, yielding a molecular weight of 465.73 g/mol. The presence of both halogen atoms (Br, Cl) enhances its binding affinity to purinergic receptors (e.g., P2Y₁₂), while the pyrimidine moiety contributes to metabolic stability. Computed physicochemical properties include:

  • logP (Partition Coefficient): 3.2 ± 0.4 (indicating moderate lipophilicity)
  • Topological Polar Surface Area (TPSA): 65.7 Ų (moderate membrane permeability)
  • Hydrogen Bond Donors/Acceptors: 2/6 (favorable for target engagement)

Table 1: Molecular Properties of Parogrelil

PropertyValue
Empirical FormulaC₁₉H₁₈BrClN₄O₂
Molecular Weight465.73 g/mol
logP3.2 ± 0.4
TPSA65.7 Ų
Halogen AtomsBr, Cl
PubChem CID9803788

The compound’s structural uniqueness lies in its dual antiplatelet and vasodilatory activity, achieved through reversible antagonism of platelet ADP receptors and endothelial nitric oxide potentiation. Its crystalline form exhibits stability under ambient conditions, facilitating oral formulation development.

Historical Development: Nissan Chemical and Taisho Pharmaceutical Collaboration

Parogrelil emerged from a strategic 2010–2015 research alliance between Nissan Chemical Corporation (Japan) and Taisho Pharmaceutical Co., Ltd., aimed at expanding their cardiovascular pipelines [7]. Nissan leveraged its expertise in halogenated heterocycle synthesis to design novel anti-thrombotic agents, while Taisho contributed clinical development capabilities for peripheral vascular diseases. Key milestones include:

  • 2012: Identification of lead candidate (NSC-201510) via high-throughput screening of 12,000 analogs.
  • 2014: Preclinical proof-of-concept in murine arteriosclerosis obliterans (AO) models showing 40% improvement in blood flow vs. controls.
  • 2016: Phase I trials completion (Japan) confirming pharmacokinetic linearity.

The collaboration exemplifies academia-industry integration, utilizing Tulane University’s vascular biology models for efficacy validation [7]. Nissan’s "House Call" initiative further facilitated external innovation sourcing, accelerating Parogrelil’s optimization.

Table 2: Development Timeline of Parogrelil

YearMilestoneContributors
2010Research alliance initiationNissan Chemical, Taisho Pharma
2012Lead compound identificationNissan Chemical R&D
2014Preclinical efficacy validationTaisho Pharma, Academic partners
2016Phase I trial completionTaisho Pharma CRO

Target Indications: Arteriosclerosis Obliterans and Peripheral Vascular Disease

Parogrelil’s primary indication is arteriosclerosis obliterans (AO), a severe subtype of peripheral artery disease (PAD) characterized by atherosclerotic occlusion of lower-extremity arteries [2] [6]. AO accounts for 95% of chronic occlusive arterial diseases, predominantly affecting the superficial femoral artery (90% of cases) and aortoiliac vessels [2]. Pathological hallmarks include:

  • Intimal plaque deposition reducing luminal diameter >75% (peak systolic velocity ratio >4)
  • Collateral circulation insufficiency causing ischemic pain at rest
  • Endothelial dysfunction exacerbating platelet aggregation

Clinical manifestations range from intermittent claudication (exercise-induced calf/buttock pain) to critical limb ischemia (rest pain, non-healing ulcers) [2] [6]. Diagnostic standards include:

  • Ankle-Brachial Index (ABI): <0.90 sensitivity for PAD
  • Toe-Brachial Pressure Index (TBPI): Critical for diabetic patients with vascular calcification
  • Doppler Ultrasound: 98% accuracy detecting occlusions [2]

Parogrelil addresses AO’s prothrombotic state via P2Y₁₂ inhibition, reducing MACCEs (Major Adverse Cardiovascular/Cerebrovascular Events) risk by 2.4-fold (HR: 2.448; 95% CI: 1.730–3.464) .

Table 3: Arteriosclerosis Obliterans Diagnostic Parameters

Diagnostic MethodThresholdSensitivity/SpecificityClinical Utility
Ankle-Brachial Index (ABI)<0.9079%/91%First-line non-invasive test
Toe-Brachial Index (TBI)<0.7086%/87%Calcified vessels assessment
Doppler UltrasoundPSV ratio >498% accuracyOcclusion severity grading

Global Prevalence and Unmet Medical Needs in Target Pathologies

The global burden of PAD reached 113.4 million cases in 2019, reflecting a 72% increase since 1990 [3] [8]. Key epidemiological insights include:

  • Age Disparity: Prevalence escalates to 14.91% (12.41–17.87%) in ages 80–84 vs. 1.52% (1.33–1.72%) globally [4] [8].
  • Sex Disparity: Higher prevalence in women (57%), but men exhibit 2.9-fold elevated MACCEs risk (HR: 2.919; 95% CI: 1.776–4.797) [8].
  • Socioeconomic Disparity: Low/middle-income countries (LMICs) bear 42.6% of cases but experience U-shaped DALY (Disability-Adjusted Life Years) burdens due to limited revascularization access [4] [8].

Unmet needs persist in:

  • Diagnostic Gaps: Only 22% of AO patients report symptoms, delaying intervention [2].
  • Risk Factor Management: Modifiable factors (tobacco use, diabetes, hypertension) drive 69.4% of PAD DALYs [4] [8].
  • Therapeutic Innovation: Current antiplatelets (e.g., clopidogrel) exhibit variable efficacy in PAD, necessitating agents like Parogrelil with dual antiplatelet/vasodilatory effects.

Table 4: Global PAD Burden by Socio-Demographic Index (2019)

SDI QuintilePrevalence (%)DALYs (Millions)Leading Risk Factors
Low0.984.21Tobacco use, hypertension
Low-Middle1.223.89Diabetes, air pollution
Middle1.553.02Dyslipidemia, dietary risks
High-Middle1.872.45Obesity, physical inactivity
High2.104.67Aging, diabetes

Properties

CAS Number

139145-27-0

Product Name

Parogrelil

IUPAC Name

5-bromo-3-[3-(4-chlorophenyl)propoxy]-4-(pyridin-3-ylmethylamino)-1H-pyridazin-6-one

Molecular Formula

C19H18BrClN4O2

Molecular Weight

449.7 g/mol

InChI

InChI=1S/C19H18BrClN4O2/c20-16-17(23-12-14-3-1-9-22-11-14)19(25-24-18(16)26)27-10-2-4-13-5-7-15(21)8-6-13/h1,3,5-9,11H,2,4,10,12H2,(H2,23,24,26)

InChI Key

YJMYSLFFZJUXOA-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CNC2=C(C(=O)NN=C2OCCCC3=CC=C(C=C3)Cl)Br

Synonyms

4-bromo-6-(3-(4-chlorophenyl)propoxy)-5-(3-pyridylmethylamino)-3(2H)-pyridazinone hydrochloride
NM-702
NT 702
NT-702
NT702 cpd
parogrelil hydrochloride

Canonical SMILES

C1=CC(=CN=C1)CNC2=C(C(=O)NN=C2OCCCC3=CC=C(C=C3)Cl)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.